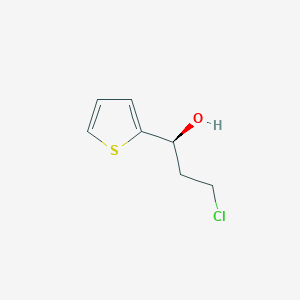

(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol

Description

Properties

IUPAC Name |

(1S)-3-chloro-1-thiophen-2-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5-6,9H,3-4H2/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISRPYKYTBBHBK-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)[C@H](CCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol is a chiral secondary alcohol containing a thiophene ring. Its chemical structure and key identifiers are presented below.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 164071-56-1 | [1][2][3] |

| Molecular Formula | C₇H₉ClOS | [2][3] |

| Molecular Weight | 176.66 g/mol | [2][4] |

| Appearance | Data not available | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Density | Data not available | N/A |

| Solubility | Data not available | N/A |

Note: While specific experimental values for melting point, boiling point, density, and solubility of this compound are not found in the surveyed literature, the precursor, 3-Chloro-1-(thiophen-2-yl)propan-1-one, is described as having moderate lipophilicity, suggesting some solubility in organic phases.[5]

Synthesis and Role in Duloxetine Production

This compound is a crucial intermediate in the asymmetric synthesis of Duloxetine. The synthetic pathway typically involves the reduction of the prochiral ketone, 3-Chloro-1-(thiophen-2-yl)propan-1-one.

Experimental Protocols

While specific experimental protocols for determining the physical properties of this compound are not detailed in the available literature, the following are generalized methods that can be adapted for this purpose.

The synthesis of the target compound is achieved through the asymmetric reduction of its precursor, 3-Chloro-1-(thiophen-2-yl)propan-1-one. One documented method utilizes a biocatalyst.

Experimental Workflow: Biocatalytic Asymmetric Reduction

Protocol: A study utilizing immobilized Candida pseudotropicalis 104 demonstrates the conversion of 3-chloro-1-(2-thienyl)propanone to (S)-3-chloro-1-(2-thienyl)-1-propanol. The reaction is carried out in a potassium phosphate buffer with a pH range of 6.6 to 7.2. The process can achieve high conversion and enantiomeric excess.[6]

The melting point of a solid is the temperature at which it changes state from solid to liquid.

Protocol:

-

A small, dry sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range. A sharp melting range (typically 0.5-1°C) is indicative of a pure compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Protocol (Micro method):

-

A small amount of the liquid is placed in a small test tube or fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

-

The apparatus is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

The heat source is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Density is the substance's mass per unit of volume.

Protocol:

-

A pycnometer (a flask with a specific volume) is weighed empty.

-

The pycnometer is filled with the liquid, and any excess is removed.

-

The filled pycnometer is weighed.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. The measurement should be performed at a controlled temperature.

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Protocol (Equilibrium Solubility Method):

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, etc.) in a vial.

-

The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the solute in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC. This concentration represents the solubility of the compound in that solvent at that temperature. This procedure should be repeated for various solvents relevant to pharmaceutical development.

References

- 1. (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol164071-56-1,Purity98%_CHEMSTEP [molbase.com]

- 2. chemscene.com [chemscene.com]

- 3. molkem.com [molkem.com]

- 4. This compound | 164071-56-1 | Benchchem [benchchem.com]

- 5. Buy 3-Chloro-1-(thiophen-2-yl)propan-1-one | 40570-64-7 [smolecule.com]

- 6. 3-Chloro-1-(thiophen-2-yl)propan-1-one | 40570-64-7 | Benchchem [benchchem.com]

An In-depth Technical Guide to (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol, a key chiral intermediate in the synthesis of pharmaceuticals, notably the serotonin-norepinephrine reuptake inhibitor, Duloxetine.

Chemical Structure and Properties

This compound is a chiral secondary alcohol containing a thiophene ring. The stereochemistry at the carbinol center is of paramount importance for its utility in the asymmetric synthesis of drug molecules.

Chemical Structure:

(Thiophene is a five-membered aromatic ring containing a sulfur atom)

Physicochemical Data:

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value |

| IUPAC Name | (1S)-3-chloro-1-(thiophen-2-yl)propan-1-ol |

| CAS Number | 164071-56-1[1] |

| Molecular Formula | C₇H₉ClOS[1] |

| Molecular Weight | 176.66 g/mol |

Synthesis Pathway

The synthesis of this compound is typically achieved in a two-step process starting from thiophene. The first step involves the Friedel-Crafts acylation of thiophene to produce the ketone intermediate, 3-chloro-1-(thiophen-2-yl)propan-1-one. The second, and most critical step, is the asymmetric reduction of this ketone to yield the desired (S)-enantiomer of the alcohol. Biocatalytic reduction using various microorganisms, such as Candida pseudotropicalis, is a highly effective method for achieving excellent enantioselectivity.[2]

The overall synthesis workflow can be visualized as follows:

Caption: Synthesis pathway of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Chloro-1-(thiophen-2-yl)propan-1-one (Friedel-Crafts Acylation)

This procedure outlines the synthesis of the ketone intermediate via a Friedel-Crafts acylation reaction.

Materials:

-

Thiophene

-

3-Chloropropionyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend aluminum chloride in dichloromethane.

-

Cool the suspension in an ice bath.

-

Add a solution of 3-chloropropionyl chloride in dichloromethane dropwise to the cooled suspension via the addition funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, add thiophene dropwise, again keeping the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 3-chloro-1-(thiophen-2-yl)propan-1-one.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Asymmetric Reduction of 3-Chloro-1-(thiophen-2-yl)propan-1-one to this compound

This protocol describes the highly enantioselective reduction of the ketone intermediate using a biocatalyst.

Materials:

-

3-Chloro-1-(thiophen-2-yl)propan-1-one

-

Candida pseudotropicalis (e.g., CCTCC M209061) cells (immobilized or whole cells)

-

Glucose (as a co-substrate for cofactor regeneration)

-

Phosphate buffer (e.g., pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Shaking incubator

-

Centrifuge

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Prepare a suspension of Candida pseudotropicalis cells in a phosphate buffer within a suitable reaction vessel.

-

Add glucose to the cell suspension.

-

Dissolve 3-chloro-1-(thiophen-2-yl)propan-1-one in a minimal amount of a water-miscible organic solvent (if necessary) and add it to the cell suspension. The final substrate concentration should be optimized for the specific cell loading.

-

Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30 °C) for 24-48 hours, or until the reaction is complete as monitored by TLC or GC.

-

After the reaction is complete, separate the cells from the reaction mixture by centrifugation.

-

Saturate the supernatant with sodium chloride and extract the product with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography on silica gel to yield the highly enantiopure alcohol.

Spectroscopic Data

Expected ¹H NMR (CDCl₃) Data:

-

Thiophene protons: Three distinct signals in the aromatic region (~6.9-7.3 ppm). The proton on C5 will likely be a doublet of doublets, the proton on C3 a doublet of doublets, and the proton on C4 a doublet of doublets.

-

Carbinol proton (-CHOH): A triplet or doublet of doublets around 4.8-5.2 ppm.

-

Methylene protons (-CH₂-CHOH): Two diastereotopic protons appearing as a multiplet around 2.1-2.4 ppm.

-

Methylene protons (-CH₂Cl): A triplet around 3.6-3.8 ppm.

-

Hydroxyl proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and temperature.

Expected ¹³C NMR (CDCl₃) Data:

-

Thiophene carbons: Four signals in the aromatic region (~124-145 ppm).

-

Carbinol carbon (-CHOH): A signal around 68-72 ppm.

-

Methylene carbon (-CH₂-CHOH): A signal around 40-44 ppm.

-

Methylene carbon (-CH₂Cl): A signal around 43-47 ppm.

Logical Relationships in Synthesis and Analysis

The successful synthesis and characterization of this compound rely on a logical sequence of experimental and analytical steps.

Caption: Workflow for the synthesis and analysis of the target compound.

This technical guide provides a foundational understanding for researchers and professionals working with this compound. The provided experimental protocols serve as a starting point, and optimization may be necessary based on specific laboratory conditions and available resources.

References

A Comprehensive Technical Guide to (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, offering detailed information on the molecular properties, synthesis, and analytical data of (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol. This chiral alcohol is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the antidepressant Duloxetine.

Molecular Properties

This compound is a chemical compound with the molecular formula C7H9ClOS[1]. Its molecular structure consists of a thiophene ring substituted at the 2-position with a (S)-3-chloropropan-1-ol group.

| Property | Value | Source |

| Molecular Formula | C7H9ClOS | [1] |

| Molecular Weight | 176.66 g/mol | Calculated |

| Monoisotopic Mass | 176.00627 Da | [2] |

| CAS Number | 164071-56-1 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the stereoselective reduction of its corresponding ketone precursor, 3-chloro-1-(thiophen-2-yl)propan-1-one. Both chemical and enzymatic methods have been developed to achieve high enantioselectivity.

Chemical Synthesis via Friedel-Crafts Acylation and Subsequent Reduction

A common synthetic route involves a two-step process starting with the Friedel-Crafts acylation of thiophene to form the ketone intermediate, followed by its reduction.

Step 1: Synthesis of 3-chloro-1-(thiophen-2-yl)propan-1-one (2)

This step employs a Friedel-Crafts acylation reaction.

-

Reactants: Thiophene (1) and 3-chloropropionyl chloride.

-

Catalyst: Aluminum chloride (AlCl3).

-

Procedure: Thiophene is reacted with 3-chloropropionyl chloride in the presence of a stoichiometric amount of aluminum chloride as a Lewis acid catalyst. The reaction typically yields the desired ketone in high purity (80-90%) after a simple filtration through celite and charcoal, avoiding the need for complex chromatographic purification[3].

Step 2: Reduction to rac-3-chloro-1-(thiophen-2-yl)propan-1-ol (3)

The resulting ketone is then reduced to the racemic alcohol.

-

Reducing Agent: Sodium borohydride (NaBH4).

-

Solvent: Ethanol (EtOH).

-

Procedure: 3-chloro-1-(thiophen-2-yl)propan-1-one (2) is reacted with sodium borohydride in ethanol at a controlled temperature of 0-5 °C. This reaction yields a mixture containing 3-chloro-1-(thiophen-2-yl)propan-1-ol (3)[3].

Enantioselective Enzymatic Reduction

For the specific synthesis of the (S)-enantiomer, enzymatic reduction methods offer high stereoselectivity.

-

Enzyme: Alcohol dehydrogenase (ADH) from Thermoanaerobacter species.

-

Substrate: 3-chloro-1-(2-thienyl)propan-1-one.

-

Procedure: The ketone is reduced to (1S)-3-chloro-1-(2-thienyl)propan-1-ol using an alcohol dehydrogenase from the Thermoanaerobacter genus. This biocatalytic method allows for the formation of the product in a substantially enantiomerically pure form[4]. The product can be isolated from the aqueous reaction solution by extraction with solvents such as toluene, methylene chloride, or ethyl acetate[4].

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique for the characterization of this compound.

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |

| 7.38-7.26 (m, 3H), 4.97-4.94 (m, 1H), 3.78-3.54 (m, 2H), 2.28-2.09 (m, 2H) | 143.7, 128.7, 128.0, 125.8, 71.3, 41.8, 41.4 |

The provided NMR data is based on spectra for (S)-3-Chloro-1-phenylpropan-1-ol and may be referenced for expected peak regions of the title compound due to structural similarity. Actual chemical shifts may vary.

Logical Relationships in Synthesis

The following diagrams illustrate the key synthetic pathways described.

Caption: Chemical Synthesis Pathway of this compound.

Caption: Experimental Workflow for the Synthesis of this compound.

References

An In-depth Technical Guide to (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol (CAS: 164071-56-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol is a chiral specialty chemical that serves as a critical building block in modern medicinal chemistry. Its primary significance lies in its role as a key intermediate in the enantioselective synthesis of the serotonin-norepinephrine reuptake inhibitor (SNRI) Duloxetine.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on detailed experimental protocols and data presentation for the scientific community.

Chemical Properties and Data

This compound is a chiral secondary alcohol containing a thiophene ring. The stereochemistry at the carbinol center is crucial for its application in asymmetric synthesis.

| Property | Value |

| CAS Number | 164071-56-1 |

| Molecular Formula | C₇H₉ClOS |

| Molecular Weight | 176.66 g/mol [4] |

| Appearance | (Predicted) Pale yellow oil or low-melting solid |

| Purity | Typically ≥98% from commercial suppliers[4][5] |

| Synonyms | 3-CHLORO-1-(2-THIENYL)-1-PROPANOL[1][4] |

Spectroscopic Data (Predicted)

While experimental spectra are not widely published, the following tables outline the predicted NMR and expected key IR and MS fragments based on the molecular structure.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | dd | 1H | Thiophene H5 |

| ~7.00 | dd | 1H | Thiophene H3 |

| ~6.95 | dd | 1H | Thiophene H4 |

| ~5.20 | t | 1H | CH-OH |

| ~3.80 | t | 2H | CH₂-Cl |

| ~2.20 | m | 2H | CH₂-CH₂ |

| ~2.50 | br s | 1H | OH |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~145.0 | Thiophene C2 |

| ~126.8 | Thiophene C5 |

| ~124.5 | Thiophene C4 |

| ~123.5 | Thiophene C3 |

| ~70.0 | CH-OH |

| ~45.0 | CH₂-Cl |

| ~40.0 | CH₂-CH₂ |

Table 3: Key Spectroscopic Features

| Technique | Expected Features |

| FTIR (Neat) | Broad O-H stretch (~3300 cm⁻¹), C-H stretches (~2850-3100 cm⁻¹), C=C stretches (thiophene, ~1400-1500 cm⁻¹), C-O stretch (~1050 cm⁻¹), C-Cl stretch (~600-800 cm⁻¹) |

| Mass Spec (EI) | Molecular ion peak [M]⁺ at m/z 176/178 (due to ³⁵Cl/³⁷Cl isotopes in a ~3:1 ratio). Key fragments would include loss of H₂O, Cl, and cleavage of the propyl chain. |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process, starting with the Friedel-Crafts acylation of thiophene, followed by reduction of the resulting ketone and subsequent enantioselective resolution.

Experimental Workflow

References

Technical Guide on the Spectroscopic Data for (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Spectroscopic Data for (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol

This compound is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably the antidepressant Duloxetine.[1] Accurate spectroscopic characterization is critical for confirming its identity, purity, and stereochemistry during synthesis and quality control. This guide provides a consolidated overview of its spectroscopic data and the experimental protocols for its preparation.

Data Presentation

The following tables summarize the key spectroscopic data for this compound. Data for NMR spectroscopy is presented alongside its close analog, (S)-3-Chloro-1-phenylpropan-1-ol, for comparative purposes, as detailed spectra for the thiophene compound are not widely published.

Table 1: ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 400 MHz. Chemical shifts (δ) in ppm.

| Assignment | This compound (Expected) | (S)-3-Chloro-1-phenylpropan-1-ol (Reference Data) [2] | Notes on Expected Spectrum |

| Thiophene H5 | ~7.25 (dd) | - | Doublet of doublets, downfield of other thiophene protons. |

| Thiophene H3 | ~6.95 (dd) | - | Doublet of doublets. |

| Thiophene H4 | ~6.90 (dd) | - | Doublet of doublets, often overlapping with H3. |

| Phenyl H (o,m,p) | - | 7.38 - 7.26 (m, 5H) | Aromatic protons of the thiophene ring appear at higher field (more shielded) than those of the phenyl ring. |

| CH-OH | ~5.20 (t) | 4.96 (dd, 1H) | Triplet or doublet of doublets, coupled to adjacent CH₂ group. |

| CH₂-CHOH | ~2.25 (m, 2H) | 2.20 (m, 2H) | Multiplet, diastereotopic protons. |

| CH₂-Cl | ~3.75 (t) | 3.76 (m, 2H) | Triplet or multiplet, deshielded by the chlorine atom. |

| OH | Variable | Variable | Broad singlet, position is concentration and solvent dependent. |

Table 2: ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 101 MHz. Chemical shifts (δ) in ppm.

| Assignment | This compound (Expected) | (S)-3-Chloro-1-phenylpropan-1-ol (Reference Data) [2] | Notes on Expected Spectrum |

| Thiophene C2 (ipso) | ~148 | - | Quaternary carbon attached to the propanol side chain. |

| Phenyl C1 (ipso) | - | 143.7 | Quaternary carbon. |

| Thiophene C5 | ~126.8 | - | CH carbon. |

| Thiophene C3 | ~124.5 | - | CH carbon. |

| Thiophene C4 | ~123.5 | - | CH carbon. |

| Phenyl C (o,m,p) | - | 128.7, 128.0, 125.8 | Aromatic CH carbons. |

| CH -OH | ~66 | 71.3 | Carbon bearing the hydroxyl group. |

| CH₂ -CHOH | ~42 | 41.8 | Methylene carbon adjacent to the stereocenter. |

| CH₂ -Cl | ~43 | 41.4 | Methylene carbon bearing the chlorine atom. |

Table 3: Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3600 - 3200 | O-H stretch (alcohol) | Strong, Broad |

| 3100 | C-H stretch (aromatic, thiophene) | Medium |

| 2960 - 2850 | C-H stretch (aliphatic) | Medium |

| ~1440 | C=C stretch (aromatic, thiophene ring) | Medium |

| 1250 - 1000 | C-O stretch (secondary alcohol) | Strong |

| 800 - 600 | C-Cl stretch | Strong |

| ~700 | C-S stretch (thiophene ring) | Medium |

Table 4: Mass Spectrometry (MS)

| m/z Value | Assignment | Notes |

| 176/178 | [M]⁺, Molecular Ion | Expected ratio of ~3:1 for ³⁵Cl and ³⁷Cl isotopes. Molecular Formula: C₇H₉ClOS. |

| 158/160 | [M - H₂O]⁺ | Loss of water from the molecular ion. |

| 141 | [M - Cl]⁺ | Loss of chlorine radical. |

| 111 | [C₄H₃S-CHOH]⁺ | Fragmentation of the chloropropyl side chain. |

| 83 | [C₄H₃S]⁺ | Thienyl cation. |

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process: Friedel-Crafts acylation to form the precursor ketone, followed by an asymmetric reduction.

Synthesis of 3-Chloro-1-(thiophen-2-yl)propan-1-one (Precursor)

This procedure is a standard Friedel-Crafts acylation.[3] Materials:

-

Thiophene

-

3-Chloropropionyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl, dilute)

-

Sodium bicarbonate (NaHCO₃, saturated solution)

-

Brine

-

Magnesium sulfate (MgSO₄, anhydrous)

Procedure:

-

A flask equipped with a stirrer and nitrogen inlet is charged with anhydrous DCM and cooled to 0 °C.

-

Anhydrous aluminum chloride is added portion-wise to the cooled DCM.

-

3-Chloropropionyl chloride is added dropwise to the suspension, and the mixture is stirred for 15 minutes.

-

Thiophene is then added dropwise at 0 °C, and the reaction is allowed to stir and slowly warm to room temperature.

-

The reaction is monitored by TLC. Upon completion, the mixture is carefully poured into a beaker of ice and dilute HCl.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed sequentially with water, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield crude 3-Chloro-1-(thiophen-2-yl)propan-1-one, which can be purified by column chromatography or distillation.

Asymmetric Reduction to this compound

Enzymatic reduction is a highly effective method for producing the (S)-enantiomer with high enantiomeric excess (>99%).[3] Materials:

-

3-Chloro-1-(thiophen-2-yl)propan-1-one

-

Alcohol dehydrogenase (ADH) from a suitable source (e.g., Thermoanaerobacter genus or Candida pseudotropicalis)[3]

-

NADH or NADPH (cofactor)

-

Cofactor regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol)

-

Phosphate buffer (e.g., potassium phosphate, pH 6.6-7.2)[3]

-

Ethyl acetate or other suitable organic solvent for extraction

Procedure:

-

A buffered solution (e.g., 100 mM potassium phosphate, pH 7.0) is prepared.

-

The ADH enzyme, the cofactor (catalytic amount), and the components of the cofactor regeneration system are added to the buffer.

-

The substrate, 3-Chloro-1-(thiophen-2-yl)propan-1-one, is added to the reaction mixture. A co-solvent may be used if solubility is low.

-

The reaction is gently agitated at a controlled temperature (e.g., 30 °C) and the pH is maintained.

-

The progress of the reduction is monitored by HPLC or GC.

-

Upon completion, the mixture is extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are dried over a drying agent (e.g., Na₂SO₄), filtered, and the solvent is evaporated.

-

The resulting crude this compound can be purified by silica gel column chromatography to yield the final product.

Mandatory Visualization

The following diagram illustrates the synthetic and analytical workflow for obtaining and characterizing this compound.

Caption: Synthesis and analysis workflow for this compound.

References

- 1. [PDF] A facile asymmetric synthesis of (S)-duloxetine | Semantic Scholar [semanticscholar.org]

- 2. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Chloro-1-(thiophen-2-yl)propan-1-one | 40570-64-7 | Benchchem [benchchem.com]

Spectroscopic Analysis of (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of the chiral alcohol, (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol. Due to the limited availability of specific experimental spectra in public databases, this document presents predicted data based on the analysis of analogous structures and established spectroscopic principles. It also outlines comprehensive experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and mass spectrometry analyses of this compound. These predictions are derived from known chemical shift values for thiophene and chloropropanol moieties and established fragmentation patterns.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 | dd | 1H | H-5 (Thiophene) |

| ~7.10 | dd | 1H | H-3 (Thiophene) |

| ~6.95 | dd | 1H | H-4 (Thiophene) |

| ~5.15 | t | 1H | CH-OH |

| ~3.70 | t | 2H | CH₂-Cl |

| ~2.50 | d | 1H | OH |

| ~2.20 | m | 2H | CH₂-CH(OH) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~145.0 | C-2 (Thiophene, C-substituted) |

| ~127.0 | C-5 (Thiophene) |

| ~125.5 | C-3 (Thiophene) |

| ~124.0 | C-4 (Thiophene) |

| ~68.0 | CH-OH |

| ~42.0 | CH₂-Cl |

| ~38.0 | CH₂-CH(OH) |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Identity | Notes |

| 176/178 | [M]⁺ | Molecular ion peak with characteristic ~3:1 ratio for ³⁵Cl/³⁷Cl isotopes. |

| 141 | [M - Cl]⁺ | Loss of chlorine radical. |

| 123 | [M - Cl - H₂O]⁺ | Subsequent loss of water from the [M - Cl]⁺ fragment. |

| 111 | [C₄H₃S-CH=OH]⁺ | Fragment containing the thiophene ring and the hydroxylated carbon. |

| 97 | [C₄H₃S-C=O]⁺ | Thienoyl cation, a common fragment for 2-acylthiophenes. |

| 85 | [C₄H₅S]⁺ | Thienyl cation. |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the NMR and mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy Acquisition:

-

Instrument: 500 MHz NMR Spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Processing: Apply a line broadening of 0.3 Hz, perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

3. ¹³C NMR Spectroscopy Acquisition:

-

Instrument: 500 MHz NMR Spectrometer (operating at 125 MHz for ¹³C).

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: -10 to 220 ppm.

-

Acquisition Time: ~2 seconds.

-

Relaxation Delay: 5 seconds (to ensure quantitative data for quaternary carbons).

-

Number of Scans: 1024-4096, depending on sample concentration.

-

Processing: Apply a line broadening of 1-2 Hz, perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile at a concentration of approximately 10-100 µg/mL.[1]

-

Ensure the sample is free of any particulate matter by filtering if necessary.[1]

2. Electron Ionization (EI) Mass Spectrometry Acquisition:

-

Instrument: A mass spectrometer equipped with an electron ionization source, such as a GC-MS system.

-

Electron Energy: 70 eV.[3]

-

Ion Source Temperature: 200-250 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Sample Introduction: If using a GC-MS, inject the sample solution onto a suitable GC column (e.g., a non-polar column like DB-5) with a temperature program designed to elute the analyte. Alternatively, a direct insertion probe can be used.[4]

Visualizations

The following diagrams illustrate the workflow for the spectroscopic analysis and structural elucidation of this compound.

References

The Diverse Biological Activities of Thiophene-Containing Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a five-membered sulfur-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique electronic properties and ability to serve as a bioisostere for the benzene ring have made it a focal point in the design and discovery of novel therapeutic agents.[4][5] This technical guide provides a comprehensive overview of the significant biological activities of thiophene-containing compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and synthetic methodologies are provided, along with a systematic presentation of quantitative biological data. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the mechanisms and processes involved.

Anticancer Activity of Thiophene Derivatives

Thiophene-containing compounds have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[2][6][7] Their mechanisms of action are diverse and often involve the inhibition of critical signaling pathways implicated in cancer progression, such as topoisomerase inhibition, tyrosine kinase inhibition, and the induction of apoptosis.[2][6]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various thiophene derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiophene Carboxamide 2b | Hep3B (Hepatocellular Carcinoma) | 5.46 | [8] |

| Thiophene Carboxamide 2d | Hep3B (Hepatocellular Carcinoma) | 8.85 | [8] |

| Thiophene Carboxamide 2e | Hep3B (Hepatocellular Carcinoma) | 12.58 | [8] |

| Thiophene Derivative 19 | LoVo (Colorectal Carcinoma) | 57.15 µg/ml | [9] |

| Thiophene Derivative 19 | HCT-116 (Colorectal Carcinoma) | 71.00 µg/ml | [9] |

| Thiophene Derivative 27 | HepG-2 (Hepatocellular Carcinoma) | 8.48 | [9] |

| Thiophene Derivative 27 | HCT-116 (Colorectal Carcinoma) | 14.52 | [9] |

| Thiophene Derivative 27 | MCF-7 (Breast Adenocarcinoma) | 9.78 | [9] |

| Thiophene Derivative 13 | PC-3 (Prostate Cancer) | 2.64 | [9] |

| Thiophene Derivative 14 | PC-3 (Prostate Cancer) | <6.29 | [9] |

| Thiophene Derivative 15 | PC-3 (Prostate Cancer) | <6.29 | [9] |

| Thiophene Derivative 10 | H460 (Non-small cell lung cancer) | 7.7 | [9] |

| Thiophene Derivative 10 | A549 (Lung Carcinoma) | 18.9 | [9] |

| Thiophene Derivative 10 | U251 (Glioblastoma) | 13.3 | [9] |

| Thiophene Derivative 16 | MDA-MB-231 (Breast Cancer) | 0.31 | [9] |

| Thiophene Derivative 16 | A549 (Lung Carcinoma) | 0.02 | [9] |

| Thiophene Derivative 480 | HeLa (Cervical Cancer) | 12.61 µg/mL | [10] |

| Thiophene Derivative 480 | HepG2 (Hepatocellular Carcinoma) | 33.42 µg/mL | [10] |

| Thiophene-based bis-chalcone 5a | A549 (Lung Carcinoma) | 41.99 | [7] |

| Thiophene-based bis-chalcone 9b | A549 (Lung Carcinoma) | 92.42 | [7] |

| Thiophene Derivative 7 | HCT-116 (Colorectal Carcinoma) | 11.13 | [11] |

| Thiophene Derivative F8 | Lymphoma/Leukemia | 0.805 - 3.05 | [12] |

| Thiophene Derivative 5 | MCF-7 (Breast Adenocarcinoma) | 7.301 | [13] |

| Thiophene Derivative 8 | MCF-7 (Breast Adenocarcinoma) | 4.132 | [13] |

| Thiophene Derivative 5 | HepG-2 (Hepatocellular Carcinoma) | 5.3 | [13] |

| Thiophene Derivative 8 | HepG-2 (Hepatocellular Carcinoma) | 3.3 | [13] |

| Thiophene Derivative 11b | MCF-7 (Breast Adenocarcinoma) | 6.55 | [14] |

| Thiophene Derivative 11b | HCT-116 (Colorectal Carcinoma) | 8.20 | [14] |

| Thiophene Derivative 15 | MCF-7 (Breast Adenocarcinoma) | 9.35 | [14] |

| Thiophene Derivative 15 | HCT-116 (Colorectal Carcinoma) | 8.76 | [14] |

| Thiophene Derivative 1312 | SGC-7901 (Gastric Cancer) | 0.340 | [15] |

| Thiophene Derivative 1312 | HT-29 (Colorectal Carcinoma) | 0.360 | [15] |

| Thiophene Derivative 1312 | EC-9706 (Esophageal Cancer) | 3.170 | [15] |

Signaling Pathway: Induction of Apoptosis

Many thiophene derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[12][16] This is often achieved through the modulation of key signaling pathways, such as the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The diagram below illustrates a simplified model of the apoptotic signaling pathway that can be targeted by thiophene-containing compounds.

Antimicrobial Activity of Thiophene Derivatives

Thiophene-based compounds have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[17][18][19][20] Their antimicrobial efficacy often stems from their ability to disrupt microbial membranes, inhibit essential enzymes, or interfere with microbial DNA.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thiophene derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Derivative | Microbial Strain | MIC (mg/L or µg/ml) | Reference |

| Thiophene Derivative 4 | Colistin-Resistant A. baumannii | 16-32 (MIC50) | [17] |

| Thiophene Derivative 5 | Colistin-Resistant A. baumannii | 16-32 (MIC50) | [17] |

| Thiophene Derivative 8 | Colistin-Resistant A. baumannii | 16-32 (MIC50) | [17] |

| Thiophene Derivative 4 | Colistin-Resistant E. coli | 8-32 (MIC50) | [17] |

| Thiophene Derivative 5 | Colistin-Resistant E. coli | 8-32 (MIC50) | [17] |

| Thiophene Derivative 8 | Colistin-Resistant E. coli | 8-32 (MIC50) | [17] |

| Thiophene Derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin | [18] |

| Spiro–indoline–oxadiazole 17 | Clostridium difficile | 2 - 4 µg/ml | [21] |

| Thiophene Derivative 9 | Aspergillus fumigates | More potent than Amphotericin B | [19] |

| Thiophene Derivative 12 | Aspergillus fumigates | More potent than Amphotericin B | [19] |

| Thiophene Derivative 19 | Aspergillus fumigates | More potent than Amphotericin B | [19] |

| Thiophene Derivative 12 | Syncephalastrum racemosum | Higher activity than Amphotericin B | [19] |

| Thiophene Derivative SRP-2n-q | Staphylococcus aureus | Active | [22] |

| Thiophene Derivative SRP-2n-q | Bacillus subtilis | Active | [22] |

| Thiophene Derivative SRP-2n-q | Escherichia coli | Active | [22] |

| Thiophene Derivative SRP-2n-q | Klebsiella pneumoniae | Active | [22] |

| Thiophene Derivative SRP-2n-q | Candida albicans | Active | [22] |

| Thiophene Derivative SRP-2n-q | Aspergillus niger | Active | [22] |

Anti-inflammatory Activity of Thiophene Derivatives

Several thiophene-containing compounds have been identified as potent anti-inflammatory agents.[23][24][25] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[23][26][27]

Quantitative Anti-inflammatory Activity Data

The following table summarizes the anti-inflammatory activity of various thiophene derivatives, presented as either IC50 values for enzyme inhibition or as a percentage of edema inhibition in in vivo models.

| Compound/Derivative | Assay/Model | Activity | Reference |

| Aminothiophene Analog 1 | In vitro anti-inflammatory | IC50 = 121 µM (61% inhibition) | [28] |

| Aminothiophene Analog 2 | In vitro anti-inflammatory | IC50 = 412 µM (94% inhibition) | [28] |

| Aminothiophene Analog 3 | In vitro anti-inflammatory | IC50 = 323 µM (30% inhibition) | [28] |

| Aminothiophene Analog 4 | In vitro anti-inflammatory | IC50 = 348 µM (75% inhibition) | [28] |

| Aminothiophene Analog 5 | In vitro anti-inflammatory | IC50 = 422 µM (71% inhibition) | [28] |

| Aminothiophene Analog 6 | In vitro anti-inflammatory | IC50 = 396 µM (81% inhibition) | [28] |

| Thiophene Derivative 15 | Carrageenan-induced paw edema | 58.46% inhibition (at 50 mg/kg) | [23] |

| Thiophene Derivative 16 | Carrageenan-induced paw edema | 48.94% inhibition | [23] |

| Thiophene Derivative 17 | Carrageenan-induced paw edema | 47% inhibition | [23] |

| Thiophene Derivative 18 | Carrageenan-induced paw edema | 30% inhibition | [23] |

| Thiophene Derivative 21 | COX-2 Inhibition | IC50 = 0.67 µM | [23] |

| Thiophene Derivative 21 | 5-LOX Inhibition | IC50 = 2.33 µM | [23] |

| Thiophene Derivative 2b | Carrageenan-induced paw edema | Comparable to indomethacin | [29] |

| Thiophene Derivative 2b | PGE2 Synthesis Inhibition | 61.10% - 74.54% inhibition | [29] |

| Thiophene Derivative 5b | COX-2 Inhibition | IC50 = 5.45 µM | [26] |

| Thiophene Derivative 5b | 5-LOX Inhibition | IC50 = 4.33 µM | [26] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of thiophene derivatives and for key in vitro and in vivo biological assays.

Synthesis of 2-Aminothiophene Derivatives (Gewald Reaction)

The Gewald reaction is a multicomponent reaction used for the synthesis of polysubstituted 2-aminothiophenes.[3][5]

Materials:

-

An α-methylene-activated ketone or aldehyde

-

An active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate)

-

Elemental sulfur

-

A base catalyst (e.g., morpholine, triethylamine, diethylamine)

-

Solvent (e.g., ethanol, methanol, DMF)

Procedure:

-

To a stirred solution of the α-methylene-activated carbonyl compound (1 equivalent) and the active methylene nitrile (1 equivalent) in the chosen solvent, add the base catalyst (1.1 equivalents).

-

Add elemental sulfur (1.1 equivalents) portion-wise to the reaction mixture.

-

Heat the reaction mixture at a specified temperature (e.g., 50-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and stir.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiophene derivative.

In Vitro Anticancer Activity: MTS Assay

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.

Materials:

-

96-well microtiter plates

-

Cancer cell lines

-

Complete cell culture medium

-

Thiophene test compounds

-

MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

-

Phenazine methosulfate (PMS)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the thiophene test compounds in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified 5% CO2 atmosphere.

-

Prepare the MTS/PMS solution according to the manufacturer's instructions.

-

Add 20 µL of the MTS/PMS solution to each well.

-

Incubate the plate for 1-4 hours at 37 °C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Thiophene test compounds

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

-

Microplate reader or visual inspection

Procedure:

-

Prepare serial two-fold dilutions of the thiophene test compounds in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism in the broth.

-

Add a specific volume of the inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates under appropriate conditions (e.g., 35-37 °C for 16-20 hours for bacteria; 35 °C for 24-48 hours for fungi).

-

Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits the visible growth of the microorganism or by measuring the absorbance with a microplate reader.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

-

Rats or mice

-

Carrageenan solution (1% w/v in saline)

-

Thiophene test compounds

-

Standard anti-inflammatory drug (e.g., indomethacin)

-

Plethysmometer

Procedure:

-

Acclimatize the animals to the laboratory conditions.

-

Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

-

Administer the thiophene test compounds and the standard drug orally or intraperitoneally at specific doses to different groups of animals. Administer the vehicle to the control group.

-

After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume at different time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Experimental and Logical Workflows

Visualizing experimental workflows and logical relationships can aid in understanding the overall process of drug discovery and the rationale behind structure-activity relationship (SAR) studies.

General Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel thiophene derivatives.

References

- 1. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]

- 13. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]

- 15. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 17. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 18. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. researchgate.net [researchgate.net]

- 23. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. tandfonline.com [tandfonline.com]

- 29. nonacidic-thiophene-based-derivatives-as-potential-analgesic-and-design-synthesis-biological-evaluation-and-metabolic-stability-study - Ask this paper | Bohrium [bohrium.com]

An In-depth Technical Guide to the Synthesis of (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol, a key chiral intermediate in the synthesis of various pharmaceuticals. The document details the primary starting materials, outlines key experimental protocols, and presents quantitative data to facilitate methodological comparison and implementation in a research and development setting.

Introduction

This compound is a valuable building block in medicinal chemistry, most notably as a precursor for the synthesis of the antidepressant duloxetine. The stereochemistry at the C-1 position is crucial for its biological activity, necessitating highly enantioselective synthetic routes. This guide explores the prevalent methods for achieving the desired (S)-enantiomer, focusing on the initial Friedel-Crafts acylation to form the ketone precursor, followed by various asymmetric reduction strategies.

Synthetic Pathways Overview

The synthesis of this compound commences with the preparation of the prochiral ketone, 3-chloro-1-(thiophen-2-yl)propan-1-one. This is typically achieved through a Friedel-Crafts acylation of thiophene. Subsequently, the desired (S)-alcohol is obtained via one of three primary enantioselective methods:

-

Enzymatic Reduction: Direct reduction of the ketone using biocatalysts.

-

Asymmetric Chemical Reduction: Employing chiral catalysts, such as in the Corey-Bakshi-Shibata (CBS) reduction.

-

Racemic Reduction and Enzymatic Resolution: Non-selective reduction followed by separation of the enantiomers.

The logical workflow for the synthesis is depicted below:

Caption: General synthetic workflow for this compound.

Data Presentation: Comparison of Synthetic Methodologies

The following tables summarize quantitative data for the key synthetic steps, allowing for a direct comparison of different methodologies.

Table 1: Friedel-Crafts Acylation for Ketone Precursor Synthesis

| Starting Material | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Thiophene | 3-Chloropropionyl chloride | Aluminum chloride | Dichloromethane (DCM) | 40–60 | 80-90 | [1][2] |

Table 2: Enantioselective Reduction of 3-Chloro-1-(thiophen-2-yl)propan-1-one

| Method | Catalyst/Enzyme | Reducing Agent | Solvent/Buffer | pH | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| Enzymatic Reduction | Immobilized Candida pseudotropicalis 104 | - | Potassium phosphate buffer | 6.6-7.2 | - | 100 | >99 | [2] |

| Enzymatic Reduction | Alcohol Dehydrogenase from Thermoanaerobacter | NADPH | - | - | - | - | 95 | [2] |

| CBS Reduction | Chiral Oxazaborolidine (MeCBS) | Borane (BH₃) | Tetrahydrofuran (THF) | - | - | High | >95 | [3][4] |

| Reduction & Resolution | Sodium borohydride (NaBH₄) followed by Lipase B from Candida antarctica (CALB) | NaBH₄ | Ethanol / Phosphate buffer | 7.2 | 0-5 (reduction), 35 (resolution) | High | High | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments discussed.

4.1. Synthesis of 3-Chloro-1-(thiophen-2-yl)propan-1-one (Friedel-Crafts Acylation)

This procedure describes a common method for synthesizing the ketone precursor.[1]

-

Materials: Thiophene, 3-chloropropionyl chloride, aluminum chloride, dichloromethane (DCM), ice, hydrochloric acid, celite, charcoal.

-

Procedure:

-

In a fume hood, to a stirred suspension of aluminum chloride in dichloromethane, add 3-chloropropionyl chloride dropwise at a temperature maintained between 0-5 °C.

-

After the addition is complete, add thiophene dropwise, ensuring the temperature does not exceed 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter through a bed of celite and charcoal, and concentrate under reduced pressure to yield the crude product.

-

Purification can be achieved by vacuum distillation or column chromatography to yield the pure ketone.

-

4.2. Enzymatic Reduction of 3-Chloro-1-(thiophen-2-yl)propan-1-one

This protocol is based on the use of a whole-cell biocatalyst for the asymmetric reduction.[2]

-

Materials: 3-Chloro-1-(thiophen-2-yl)propan-1-one, immobilized Candida pseudotropicalis 104, potassium phosphate buffer (pH 7.2).

-

Procedure:

-

Prepare a suspension of the immobilized Candida pseudotropicalis 104 in potassium phosphate buffer (pH 7.2).

-

Add the substrate, 3-chloro-1-(thiophen-2-yl)propan-1-one, to the suspension.

-

The reaction can be carried out in a batch or continuous flow reactor at a controlled temperature (typically around 30 °C).

-

Monitor the reaction progress by HPLC or GC to determine conversion and enantiomeric excess.

-

Upon completion, separate the biocatalyst by filtration.

-

Extract the product from the aqueous phase using an organic solvent such as ethyl acetate.

-

Dry the organic extract and concentrate under reduced pressure to obtain the (S)-alcohol.

-

4.3. Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

This is a general procedure for the CBS reduction of ketones.[4][5][6]

-

Materials: 3-Chloro-1-(thiophen-2-yl)propan-1-one, (S)-Me-CBS-oxazaborolidine, borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂), anhydrous tetrahydrofuran (THF), methanol, hydrochloric acid.

-

Procedure:

-

In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, dissolve the (S)-Me-CBS catalyst in anhydrous THF.

-

Cool the solution to 0 °C and add the borane reagent (BH₃·THF or BH₃·SMe₂) dropwise.

-

After stirring for 10-15 minutes, cool the mixture to -20 to -40 °C.

-

Slowly add a solution of 3-chloro-1-(thiophen-2-yl)propan-1-one in anhydrous THF to the catalyst-borane complex.

-

Stir the reaction at this temperature until completion (monitored by TLC or HPLC).

-

Quench the reaction by the slow addition of methanol, followed by dilute hydrochloric acid.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

4.4. Racemic Reduction and Enzymatic Resolution

This two-step process involves the initial formation of the racemic alcohol followed by enzymatic resolution.[1]

-

Step 1: Reduction of 3-chloro-1-(thiophen-2-yl)propan-1-one

-

Materials: 3-Chloro-1-(thiophen-2-yl)propan-1-one, sodium borohydride (NaBH₄), ethanol.

-

Procedure:

-

Dissolve the ketone in ethanol and cool the solution to 0-5 °C in an ice bath.

-

Slowly add sodium borohydride in portions, keeping the temperature below 10 °C.

-

After the addition, stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by adding water and then acidify with dilute hydrochloric acid.

-

Extract the racemic alcohol with an organic solvent, wash, dry, and concentrate to obtain the crude product.

-

-

-

Step 2: Enzymatic Resolution of rac-3-chloro-1-(thiophen-2-yl)propyl acetate

-

Materials: Racemic 3-chloro-1-(thiophen-2-yl)propan-1-ol, acetic anhydride, pyridine, diethyl ether, Lipase B from Candida antarctica (CALB), phosphate buffer (pH 7.2).

-

Procedure:

-

First, acetylate the racemic alcohol using acetic anhydride in the presence of pyridine in diethyl ether to form rac-3-chloro-1-(thiophen-2-yl)propyl acetate.

-

Purify the racemic acetate by column chromatography.

-

Suspend the racemic acetate in phosphate buffer (pH 7.2).

-

Add Lipase B from Candida antarctica (CALB) and incubate the mixture at 35 °C for approximately 48 hours. The lipase will selectively hydrolyze the (R)-acetate to the (R)-alcohol, leaving the desired (S)-acetate unreacted.

-

Extract the mixture with an organic solvent.

-

Separate the (S)-acetate from the (R)-alcohol by column chromatography.

-

Hydrolyze the purified (S)-acetate to obtain the this compound.

-

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of the CBS reduction and the workflow for the reduction and resolution pathway.

Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.

Caption: Workflow for the Racemic Reduction and Enzymatic Resolution Pathway.

References

- 1. scielo.br [scielo.br]

- 2. 3-Chloro-1-(thiophen-2-yl)propan-1-one | 40570-64-7 | Benchchem [benchchem.com]

- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol

Introduction

(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably the serotonin-norepinephrine reuptake inhibitor (SNRI) duloxetine. The stereochemistry of this alcohol is crucial for the biological activity of the final active pharmaceutical ingredient. Consequently, efficient and highly selective methods for its preparation are of significant interest to researchers in medicinal chemistry and drug development.

This document provides detailed protocols for the synthesis of the precursor ketone, 3-chloro-1-(thiophen-2-yl)propan-1-one, and subsequent enantioselective reduction to the desired (S)-alcohol using both chemical and biocatalytic methods. The protocols are designed to be followed by researchers and scientists in a laboratory setting.

Synthesis of Starting Material: 3-Chloro-1-(thiophen-2-yl)propan-1-one

The most common and efficient method for the synthesis of the starting ketone is the Friedel-Crafts acylation of thiophene with 3-chloropropionyl chloride.

Protocol 1: Friedel-Crafts Acylation

This protocol describes the synthesis of 3-chloro-1-(thiophen-2-yl)propan-1-one from thiophene and 3-chloropropionyl chloride using aluminum chloride as a Lewis acid catalyst.

Materials:

-

Thiophene

-

3-Chloropropionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Ice bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of thiophene (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask cooled in an ice bath (0 °C), add anhydrous aluminum chloride (1.1 eq) portion-wise.

-

Stir the resulting suspension at 0 °C for 15 minutes.

-

Add 3-chloropropionyl chloride (1.05 eq) dropwise to the suspension via an addition funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude 3-chloro-1-(thiophen-2-yl)propan-1-one can be purified by vacuum distillation or column chromatography on silica gel.

Enantioselective Synthesis of this compound

Two primary methods for the enantioselective reduction of 3-chloro-1-(thiophen-2-yl)propan-1-one are presented: a chemical method using a Corey-Bakshi-Shibata (CBS) catalyst and a biocatalytic method using a whole-cell or isolated enzyme system.

Method 1: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a reliable method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols using a chiral oxazaborolidine catalyst and a stoichiometric borane source.[1][2][3][4] The reaction mechanism involves the formation of a complex between the catalyst, borane, and the ketone, which facilitates a face-selective hydride transfer.[1][2]

Materials:

-

3-Chloro-1-(thiophen-2-yl)propan-1-one

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Hydrochloric acid (1 M aqueous solution)

-

Diethyl ether or ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Syringes

-

Dry ice/acetone bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Protocol 2: CBS Catalytic Reduction

-

To a flame-dried, argon-purged round-bottom flask, add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add borane-tetrahydrofuran complex solution (0.6 eq) to the catalyst solution and stir for 10 minutes.

-

In a separate flame-dried flask, dissolve 3-chloro-1-(thiophen-2-yl)propan-1-one (1.0 eq) in anhydrous THF.

-

Add the ketone solution dropwise to the catalyst-borane mixture at -78 °C over a period of 30 minutes.

-

Stir the reaction mixture at -78 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

-

Allow the mixture to warm to room temperature and then add 1 M HCl solution.

-

Stir for 30 minutes, then transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel.

Method 2: Biocatalytic Reduction

Biocatalytic reduction using whole microbial cells or isolated enzymes offers a highly enantioselective and environmentally benign route to chiral alcohols.[5] Alcohol dehydrogenases (ADHs) are particularly effective for this transformation.

This protocol is based on a patented method utilizing an alcohol dehydrogenase from the Thermoanaerobacter genus.[6]

Materials:

-

3-Chloro-1-(thiophen-2-yl)propan-1-one

-

Alcohol dehydrogenase from Thermoanaerobacter sp. (ADH-T)

-

Nicotinamide adenine dinucleotide phosphate (NADP⁺)

-

Sodium phosphate buffer (50 mM, pH 5.0)

-

2-Propanol (isopropanol)

-

Reaction vessel with temperature control

-

Shaker/incubator

Procedure:

-

Prepare a reaction mixture in a suitable vessel containing 50 mM sodium phosphate buffer (pH 5.0) with 10% (v/v) 2-propanol.

-

To this buffer, add NADP⁺ to a final concentration of 0.2 mM.

-

Add 3-chloro-1-(thiophen-2-yl)propan-1-one to a final concentration of 10 mM.

-

Initiate the reaction by adding the alcohol dehydrogenase from Thermoanaerobacter sp. (e.g., 0.58 mg of protein per ml of reaction mixture).[6]

-

Incubate the reaction mixture at 30 °C with gentle agitation.

-

The 2-propanol serves as a co-substrate to regenerate the NADPH cofactor.[6]

-

Monitor the conversion of the ketone to the alcohol and the enantiomeric excess (ee) of the product by chiral HPLC or GC.

-

After the desired conversion is reached (e.g., 60 minutes), terminate the reaction by adding concentrated HCl to denature the enzyme.[6]

-

Centrifuge the mixture to remove the precipitated protein.

-

Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic extract over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography if necessary.

This method utilizes whole cells of Candida pseudotropicalis 104 immobilized in a liquid-core capsule, which has been shown to achieve excellent conversion and enantioselectivity.[5]

Materials:

-

Candida pseudotropicalis 104 cells

-

Culture medium for cell growth

-

Chitosan (Mw 1.0 × 10⁵)

-

Potassium phosphate buffer (pH 6.6-7.2)

-

3-Chloro-1-(thiophen-2-yl)propan-1-one

-

Glucose (as a co-substrate for cofactor regeneration)

-

Bioreactor or shaker flask

Procedure:

-

Cell Culture and Immobilization:

-

Asymmetric Reduction:

-

Prepare a reaction medium consisting of potassium phosphate buffer (pH 6.6-7.2) and glucose.

-

Add the immobilized Candida pseudotropicalis 104 capsules to the reaction medium.

-

Add 3-chloro-1-(thiophen-2-yl)propan-1-one as the substrate. For continuous reduction, a substrate concentration of 12 g/L can be used.[5]

-

Incubate the reaction in a shaker at a speed higher than 160 rpm to ensure proper mixing and mass transfer.[5]

-

Maintain the reaction at an optimal temperature (typically 25-30 °C).

-

-

Work-up and Isolation:

-

Monitor the reaction progress by HPLC or GC.

-

Once the reaction is complete, remove the immobilized cell capsules. The capsules can be washed and reused multiple times.[5]

-

Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate it, and purify the product by column chromatography.

-

Data Presentation

| Method | Catalyst/Biocatalyst | Reducing Agent / Co-substrate | Solvent / Buffer | Temperature | Yield | Enantiomeric Excess (ee) | Reference |

| CBS Reduction | (R)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | THF | -78 °C | High | >90% (typical) | [1] |

| Enzymatic Reduction (ADH-T) | Alcohol Dehydrogenase from Thermoanaerobacter sp. | 2-Propanol | 50 mM Sodium Phosphate Buffer (pH 5.0) | 30 °C | N/A | 95% | [6] |

| Biocatalytic Reduction | Immobilized Candida pseudotropicalis 104 | Glucose | Potassium Phosphate Buffer (pH 6.6-7.2) | RT | 100% | >99% | [5] |

Note: "High" yield for CBS reduction is generally reported in the literature for similar substrates but a specific value for this exact transformation needs experimental determination. "N/A" (Not Available) indicates that the specific yield was not reported in the cited source, which focused on activity and enantioselectivity.

Visualizations

Experimental Workflow

References

- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Synthesis of duloxetine intermediate (S)-3-Chloro-1-(2-thienyl)-1-propanol with liquid-core immobilized Candida pseudotropicalis 104 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US7790436B2 - Method for production of (1S)-3-chloro-1-(2-thienyl)-propan-1-ol using alcohol dehydrogenase from thermoanaerobacter - Google Patents [patents.google.com]

Application Notes and Protocols: Asymmetric Reduction of 3-chloro-1-(thiophen-2-yl)propan-1-one

Introduction

The enantioselective reduction of prochiral ketones to form optically active secondary alcohols is a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. The resulting chiral alcohols are valuable building blocks for molecules with specific stereochemistry, which is often essential for their biological activity. 3-chloro-1-(thiophen-2-yl)propan-1-ol, the product of the asymmetric reduction of 3-chloro-1-(thiophen-2-yl)propan-1-one, is a key intermediate in the synthesis of various therapeutic agents. This application note provides a detailed overview of methodologies for this asymmetric reduction, focusing on both biocatalytic and chemocatalytic approaches. We present comparative data for different catalytic systems and provide a detailed protocol for a highly efficient biocatalytic reduction.

Logical Relationship of Synthesis

Caption: Logical flow from substrate to product in the asymmetric reduction.

Data Presentation: Comparative Performance of Catalytic Systems

The following tables summarize the performance of various catalytic systems in the asymmetric reduction of 3-chloro-1-(thiophen-2-yl)propan-1-one and structurally related ketones.

Table 1: Biocatalytic Reduction of Thiophene-Containing Ketones

| Biocatalyst | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |

| Rhodotorula glutinis (whole cells) | N-methyl-3-oxo-3-(thiophen-2-yl) propanamide | >95 | >99.5 (S) | - | [1] |

| Candida tropicalis PBR-2 (whole cells) | N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine | - | >99 (S) | >80 | [1] |

Table 2: Catalytic Reduction of Phenyl-Analogous Ketones

| Catalyst | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |

| Saccharomyces cerevisiae reductase (YOL151W) | 3-chloro-1-phenyl-1-propanone | 100 | 100 (S) | - | [2] |

| Supported Iron-Based Chiral Catalyst | β-chloro-propiophenone | - | 90 (S) | 99 | [3] |

Experimental Protocols

This section provides a detailed protocol for the asymmetric reduction of 3-chloro-1-(thiophen-2-yl)propan-1-one using a whole-cell biocatalyst, based on highly successful methods for analogous substrates.

Protocol 1: Whole-Cell Biocatalytic Asymmetric Reduction

This protocol is adapted from established procedures for the highly enantioselective reduction of similar keto-amides and keto-amines using yeast whole cells.[1]

Materials:

-

3-chloro-1-(thiophen-2-yl)propan-1-one

-

Rhodotorula glutinis or Candida tropicalis (or a suitable commercially available ketoreductase screening kit)

-

Glucose (or other suitable carbon source for cofactor regeneration)

-

Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Shaking incubator

-

Centrifuge

-

Rotary evaporator

-

Chiral HPLC system for enantiomeric excess determination

Experimental Workflow Diagram:

Caption: Workflow for whole-cell biocatalytic asymmetric reduction.

Procedure:

-

Biocatalyst Preparation:

-

Prepare a suitable growth medium for the selected yeast strain (e.g., YM broth).

-

Inoculate the medium with a starter culture of the yeast and grow in a shaking incubator until the desired cell density is reached (typically 24-48 hours).

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with sterile phosphate buffer (100 mM, pH 7.0) and re-centrifuge. Repeat this washing step twice to remove residual medium components.

-

-

Asymmetric Reduction:

-

Resuspend the washed cell pellet in 100 mM potassium phosphate buffer (pH 7.0) to a desired cell concentration (e.g., 50 g/L wet cell weight).

-